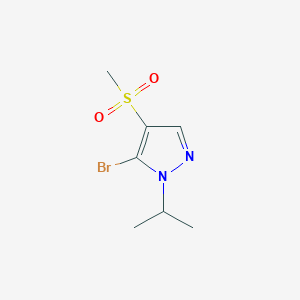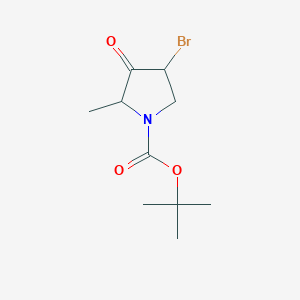
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-ol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a pyridine ring. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
合成路线和反应条件
3-溴-4-(4-氯苯基)-6-甲基-5-硝基吡啶-2-醇的合成通常涉及多步有机反应。一种常见的方法是 Suzuki-Miyaura 偶联反应,该反应广泛用于形成碳-碳键。 该反应涉及在钯催化剂和碱的存在下,硼酸与卤代物偶联 。反应条件通常温和,可以耐受多种官能团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在规模上更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,优化反应条件,例如温度、压力和催化剂浓度,对于大规模合成至关重要。
化学反应分析
反应类型
3-溴-4-(4-氯苯基)-6-甲基-5-硝基吡啶-2-醇可以进行各种类型的化学反应,包括:
氧化: 在特定条件下,硝基可以被还原为胺。
还原: 溴和氯取代基可以通过还原反应被氢原子取代。
取代: 溴和氯原子可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH₄) 和在钯催化剂存在下的氢气 (H₂)。
取代: 甲醇钠 (NaOCH₃) 和叔丁醇钾 (KOtBu) 等亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,硝基的还原可以产生胺,而溴原子的取代可以导致形成各种取代的吡啶。
科学研究应用
3-溴-4-(4-氯苯基)-6-甲基-5-硝基吡啶-2-醇在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 该化合物可用于研究酶抑制和受体结合。
工业: 该化合物可用于生产农药和染料。
作用机制
3-溴-4-(4-氯苯基)-6-甲基-5-硝基吡啶-2-醇的作用机制涉及它与特定分子靶标的相互作用。硝基的存在使该化合物能够参与氧化还原反应,从而影响细胞过程。此外,溴和氯取代基可以与生物大分子相互作用,影响其功能和活性。
相似化合物的比较
类似化合物
3-溴-4-氯苯酚: 结构相似,但缺少硝基和甲基。
4-溴-3-氯苯酚: 相似,但取代基的位置不同。
3-溴-4-(4-氯苯基)-1H-吡唑-5-胺: 含有吡唑环而不是吡啶环。
独特之处
3-溴-4-(4-氯苯基)-6-甲基-5-硝基吡啶-2-醇的独特之处在于其官能团的特定排列,赋予其独特的化学性质和反应性。这使其成为科学研究和工业中各种应用的宝贵化合物。
属性
分子式 |
C12H8BrClN2O3 |
|---|---|
分子量 |
343.56 g/mol |
IUPAC 名称 |
3-bromo-4-(4-chlorophenyl)-6-methyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8BrClN2O3/c1-6-11(16(18)19)9(10(13)12(17)15-6)7-2-4-8(14)5-3-7/h2-5H,1H3,(H,15,17) |
InChI 键 |
FOKFFKRLAZUHGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=O)N1)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)




![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)

![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)


![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)



